![molecular formula C25H23ClN2OS B2878198 7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one CAS No. 338966-07-7](/img/structure/B2878198.png)
7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one is a useful research compound. Its molecular formula is C25H23ClN2OS and its molecular weight is 434.98. The purity is usually 95%.
BenchChem offers high-quality 7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity : Quinazoline derivatives, including those structurally related to the given compound, have been synthesized and evaluated for their anticancer activities. For instance, a study revealed that certain quinazoline derivatives showed remarkable activity against CNS SNB-75 cancer cell line, indicating their potential as antitumor agents (Noolvi & Patel, 2013).
Hypotensive Activity : Novel quinazoline derivatives structurally similar to prazosin have been developed, demonstrating significant hypotensive effects through expected α(1)-blocking activity. These compounds were tested in adrenaline-induced hypertension in anaesthetized rats and showed promising results without causing reflex tachycardia (El-Sabbagh et al., 2010).
Molecular Structure Studies : The molecular structures of quinazoline derivatives have been extensively studied, revealing insights into their hydrogen-bonded dimers and pi-stacked chains, which are crucial for understanding their chemical behavior and potential applications (Cruz et al., 2006).
Antimicrobial and Antitubercular Evaluation : Quinazoline derivatives have been synthesized and tested for their antimicrobial and antitubercular properties. Some derivatives exhibited potent activity against Mycobacterium tuberculosis and other bacterial strains, highlighting their potential in treating infectious diseases (Anand et al., 2011).
Diuretic Agents : Research has been conducted on quinazoline derivatives containing thiazole or 1,3,4-thiadiazole moieties to study their effect on diuretic activity. These studies aim to explore the potential of these compounds as diuretic agents (Maarouf et al., 2004).
Antihypertensive Properties : Quinazoline derivatives have been synthesized and tested for their antihypertensive properties, demonstrating potential as α1-adrenergic receptor blockers with prolonged duration of action when tested in adrenaline-induced hypertension in rats (Rahman et al., 2014).
Anticonvulsant Activity : Quinazoline derivatives have been evaluated for their anticonvulsant activity, indicating their potential as therapeutic agents for managing convulsive disorders (Noureldin et al., 2017).
Antihistaminic Agents : Novel quinazoline derivatives have been developed and tested for their H1-antihistaminic activity, showing promising results as potential antihistaminic agents with minimal sedative properties (Alagarsamy & Parthiban, 2012).
Eigenschaften
IUPAC Name |
7-chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2OS/c1-16-4-6-19(7-5-16)14-30-15-24-27-23-13-20(26)8-9-22(23)25(29)28(24)21-11-17(2)10-18(3)12-21/h4-13H,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDPFQSOIHDTFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC2=NC3=C(C=CC(=C3)Cl)C(=O)N2C4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-methylphenyl)methylsulfanylmethyl]quinazolin-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.